molecular formula C13H18N2 B565523 rac 4-Amino Deprenyl-d3 CAS No. 1246819-48-6

rac 4-Amino Deprenyl-d3

Katalognummer: B565523
CAS-Nummer: 1246819-48-6
Molekulargewicht: 205.319
InChI-Schlüssel: XXFSWRABMGXENS-HPRDVNIFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rac 4-Amino Deprenyl-d3 is a deuterated form of Deprenyl, which means that it contains three deuterium atoms in its structure. This compound is a derivative of Deprenyl, a selective inhibitor of monoamine oxidase-B, which is used in the treatment of Parkinson’s disease and major depressive disorder. The molecular formula of this compound is C13H15D3N2, and its molecular weight is 205.31 .

Vorbereitungsmethoden

The synthesis of Rac 4-Amino Deprenyl-d3 involves the incorporation of deuterium atoms into the Deprenyl structure. The synthetic route typically includes the following steps:

    Starting Material: The synthesis begins with the preparation of Deprenyl.

    Deuteration: Deuterium atoms are introduced into the Deprenyl molecule through a series of chemical reactions. This can be achieved using deuterated reagents and solvents under specific reaction conditions.

    Purification: The final product, this compound, is purified using techniques such as chromatography to ensure the desired level of deuteration and purity.

Industrial production methods for this compound are similar to those used in laboratory synthesis but are scaled up to meet commercial demands. These methods involve optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification techniques.

Analyse Chemischer Reaktionen

Rac 4-Amino Deprenyl-d3 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed from these reactions include oxidized derivatives of this compound.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield reduced forms of the compound.

    Substitution: this compound can undergo substitution reactions where functional groups in the molecule are replaced with other groups.

Wissenschaftliche Forschungsanwendungen

Rac 4-Amino Deprenyl-d3 has several scientific research applications, including:

    Chemistry: It is used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its deuterium labeling.

    Biology: The compound is used in studies involving enzyme inhibition, particularly monoamine oxidase-B, to understand its role in neurological disorders.

    Medicine: this compound is investigated for its potential therapeutic effects in treating Parkinson’s disease and major depressive disorder.

    Industry: The compound is used in the development of new pharmaceuticals and as a tool in drug metabolism studies.

Wirkmechanismus

Rac 4-Amino Deprenyl-d3 exerts its effects by selectively inhibiting monoamine oxidase-B, an enzyme responsible for the oxidative deamination of dopamine in the brain. By inhibiting this enzyme, the compound increases the levels of dopamine, thereby alleviating symptoms of Parkinson’s disease and major depressive disorder. The molecular targets involved in this mechanism include the active site of monoamine oxidase-B and the dopaminergic pathways in the brain .

Vergleich Mit ähnlichen Verbindungen

Rac 4-Amino Deprenyl-d3 is unique due to its deuterium labeling, which provides advantages in stability and metabolic studies. Similar compounds include:

    Deprenyl: The non-deuterated form of this compound, used in the treatment of Parkinson’s disease.

    Selegiline: Another selective inhibitor of monoamine oxidase-B, used for similar therapeutic purposes.

    Rasagiline: A selective monoamine oxidase-B inhibitor with a different chemical structure but similar therapeutic effects.

This compound stands out due to its enhanced stability and utility in research applications involving deuterium labeling.

Eigenschaften

IUPAC Name

4-[2-[prop-2-ynyl(trideuteriomethyl)amino]propyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-4-9-15(3)11(2)10-12-5-7-13(14)8-6-12/h1,5-8,11H,9-10,14H2,2-3H3/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFSWRABMGXENS-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)N)N(C)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC#C)C(C)CC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.